molecular formula C16H18N2OS B2791397 3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide CAS No. 476307-46-7

3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2791397
CAS No.: 476307-46-7
M. Wt: 286.39
InChI Key: KVHVJXZAIAHZCH-UHFFFAOYSA-N
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Description

3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group attached to a propanamide moiety, which is further connected to a tetrahydrobenzo[d]thiazol ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine with phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives
  • 2-aminothiazole derivatives
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

Compared to similar compounds, 3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide exhibits unique properties due to the presence of the phenylpropanamide moiety. This structural feature enhances its binding affinity to certain enzymes and increases its potential as a therapeutic agent .

Properties

IUPAC Name

3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHVJXZAIAHZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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